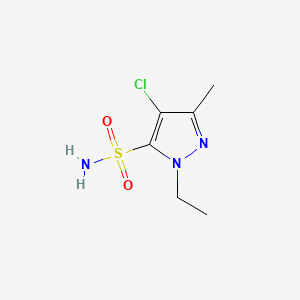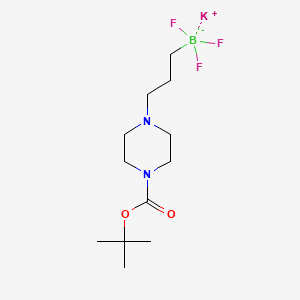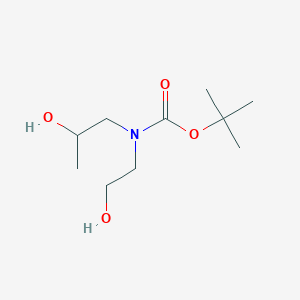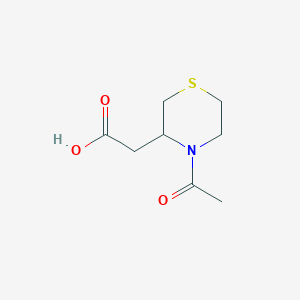
2-(4-Acetylthiomorpholin-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Acetylthiomorpholin-3-yl)acetic acid is an organic compound that features a thiomorpholine ring substituted with an acetyl group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylthiomorpholin-3-yl)acetic acid typically involves the reaction of thiomorpholine with acetic anhydride under controlled conditions. The acetylation of thiomorpholine results in the formation of the acetylthiomorpholine intermediate, which is then reacted with chloroacetic acid to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-Acetylthiomorpholin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acid chlorides or anhydrides can be used for esterification, while amines can be used for amidation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Esters or amides.
科学研究应用
2-(4-Acetylthiomorpholin-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Acetylthiomorpholin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. The thiomorpholine ring may also play a role in stabilizing the compound’s interactions with its targets.
相似化合物的比较
Similar Compounds
Thiomorpholine-3-carboxylic acid: Similar structure but lacks the acetyl group.
4-Acetylmorpholine: Similar acetyl substitution but lacks the thiomorpholine ring.
2-(4-Methylthiomorpholin-3-yl)acetic acid: Similar structure with a methyl group instead of an acetyl group.
Uniqueness
2-(4-Acetylthiomorpholin-3-yl)acetic acid is unique due to the presence of both the acetyl group and the thiomorpholine ring, which confer distinct chemical properties and reactivity
属性
分子式 |
C8H13NO3S |
|---|---|
分子量 |
203.26 g/mol |
IUPAC 名称 |
2-(4-acetylthiomorpholin-3-yl)acetic acid |
InChI |
InChI=1S/C8H13NO3S/c1-6(10)9-2-3-13-5-7(9)4-8(11)12/h7H,2-5H2,1H3,(H,11,12) |
InChI 键 |
HJSZPXSBJCOZEX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCSCC1CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


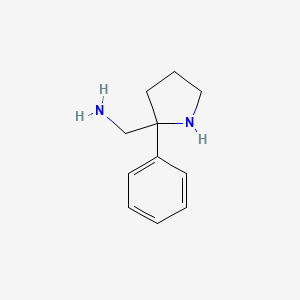

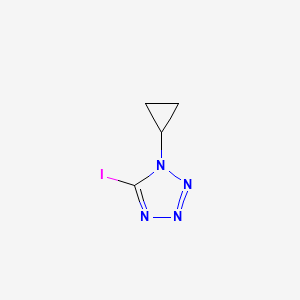
![(2R)-2-(2,3-Difluorophenyl)-2-[(tert-butoxy)carbonylamino]acetic acid](/img/structure/B13500724.png)

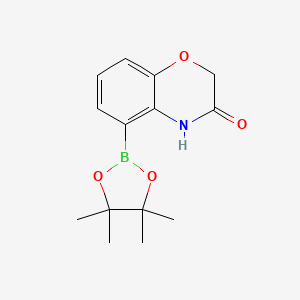
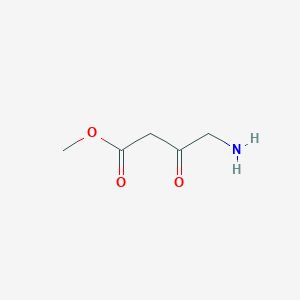

![3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B13500743.png)
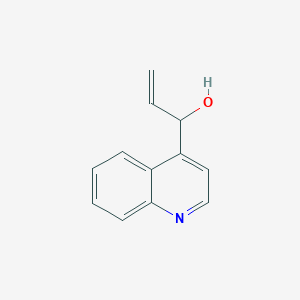
![rac-(1R,4S,5S)-4-(3-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13500756.png)
